N-(1-acetyl-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-1,2,4-triazol-3-yl)acetamide: is a compound belonging to the class of triazoles, which are nitrogen-containing heterocycles Triazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 1-acetyl-1,2,4-triazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the triazole ring.
Reduction: Formation of reduced derivatives with potential changes in functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups
Scientific Research Applications
Chemistry: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its triazole ring is a common motif in many pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar stability and reactivity.
1,2,4-Triazole: A closely related compound with a different substitution pattern on the triazole ring.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring
Uniqueness: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5313-73-5 |
---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(1-acetyl-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O2/c1-4(11)8-6-7-3-10(9-6)5(2)12/h3H,1-2H3,(H,8,9,11) |
InChI Key |
ZHTHETMODYRKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.